3-Chloro-2-methoxyphenol
Overview
Description
3-Chloro-2-methoxyphenol, also known by its CAS Number 77102-92-2, is a chemical compound with the molecular formula C7H7ClO2 . It has a molecular weight of 158.582 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methoxy group . The exact mass of the molecule is 158.013458 .
Chemical Reactions Analysis
Phenol derivatives, such as this compound, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They can undergo various chemical reactions, including functionalizing and transforming functional groups around the aromatic ring .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 234.8±20.0 °C at 760 mmHg . The flash point is 95.8±21.8 °C . The vapour pressure is 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
1. Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including 3-Chloro-2-methoxyphenol, are essential in studying antioxidants and biologically active molecules. Their ability to form strong hydrogen bonds is crucial in various applications. Thermochemical studies, including standard molar enthalpies of formation and vaporization, provide valuable data for understanding these compounds. Quantum-chemical studies using density functional theory and other methods also contribute to analyzing substituent effects and molecular structures (Varfolomeev et al., 2010).
2. Photoelectrocatalytic Degradation
The degradation of chlorinated methoxyphenols, such as this compound, is a significant area of research, particularly in environmental chemistry. Studies on the photoelectrocatalytic degradation of these compounds in water, using catalysts like TiO2, provide insights into optimizing conditions for efficient degradation. This research is vital for environmental remediation and water treatment technologies (Lu Yuan-ye, 2009).
3. Spectroscopic Analysis and Molecular Interactions
Spectroscopic examination of chlorinated methoxyphenols, including this compound, offers detailed insights into their molecular structure and interactions. Studies involving IR and Raman spectral data, alongside density functional theory calculations, allow for comprehensive understanding of vibrational modes, molecular orbitals, and hyperconjugative interactions. Such research contributes significantly to the field of molecular spectroscopy and theoretical chemistry (2020).
4. Atmospheric Chemistry and Environmental Impact
Investigations into the atmospheric reactions of methoxyphenols, including those chlorinated like this compound, are crucial for understanding their environmental impact. These studies, focusing on reactions with radicals like NO3, provide insights into the formation of secondary organic aerosols and their implications for air quality and climate change. Understanding these processes is essential for environmental policy and atmospheric science research (Meng et al., 2020).
Mechanism of Action
Target of Action
3-Chloro-2-methoxyphenol, a derivative of 2-methoxyphenols, primarily targets oxidative stress in the body . Oxidative stress is a causative factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Mode of Action
The mode of action of this compound involves its interaction with free radicals. Free radicals are atoms, molecules, or ions that possess an unpaired electron in orbit . At high concentrations, free radicals can damage lipids, proteins, and DNA within cells and tissues . This compound, as an antioxidant, interacts with these free radicals in a safe way, terminates the reaction, and converts them to a harmless molecule by offering an electron .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress. It reduces oxidative stress, thus protecting the cells from oxidative damage . The compound is also involved in the degradation of Chlorine-Based Aromatic Compounds (CBACs), a group of environmental pollutants . The initial steps that occur before degradation of such aromatic chemicals involve various microbial groups including bacteria, fungi, actinomycetes, and yeast .
Pharmacokinetics
It’s known that the compound can be synthesized through various reactions .
Result of Action
The result of the action of this compound is the reduction of oxidative stress in the body, which can prevent and treat conditions where oxidative stress is a contributing factor . It also contributes to the degradation of environmental pollutants, specifically Chlorine-Based Aromatic Compounds (CBACs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other pollutants in the environment can affect the compound’s ability to degrade Chlorine-Based Aromatic Compounds (CBACs) . Furthermore, the compound’s acidity can be influenced by the presence of other substances .
Safety and Hazards
Future Directions
Phenol derivatives like 3-Chloro-2-methoxyphenol have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methoxyphenol is known for its biochemical properties. It is a chlorinated aromatic compound that consists of an aromatic ring, a hydroxyl group, and a chlorine atom The presence of these functional groups allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
They can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is known to be a major metabolite of profenofos degradation, formed due to abiotic or enzymatic hydrolysis of profenofos . It further metabolizes into 3-methoxyphenol through the biotic process .
Properties
IUPAC Name |
3-chloro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPFKGSKYTUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915084 | |
Record name | 3-Chloro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-92-2, 95156-08-4 | |
Record name | Phenol, 3-chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, chloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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